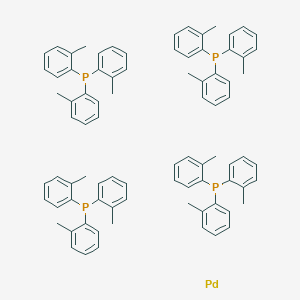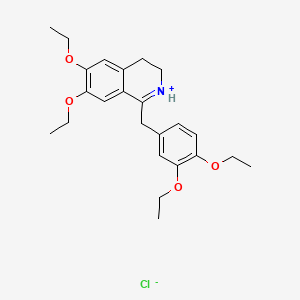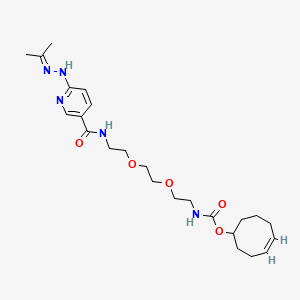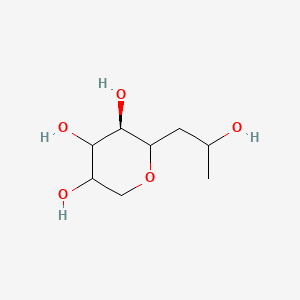
Tetrakis(tri-o-tolylphosphine)palladium(0)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(tri-o-tolylphosphine)palladium(0) is a coordination complex of palladium with four tri-o-tolylphosphine ligands. This compound is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions. It is known for its bright yellow crystalline appearance and its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrakis(tri-o-tolylphosphine)palladium(0) can be synthesized through the reduction of palladium(II) precursors in the presence of tri-o-tolylphosphine. One common method involves the reduction of sodium chloropalladate with hydrazine in the presence of tri-o-tolylphosphine. The reaction can be carried out in a one-pot process without isolating intermediates .
Industrial Production Methods
While specific industrial production methods for Tetrakis(tri-o-tolylphosphine)palladium(0) are not well-documented, the general approach involves the use of palladium(II) salts and tri-o-tolylphosphine under controlled conditions to ensure high yield and purity. The compound is sensitive to air and moisture, requiring careful handling and storage.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(tri-o-tolylphosphine)palladium(0) is primarily involved in cross-coupling reactions, including:
Oxidative Addition: The palladium(0) center undergoes oxidative addition with organic halides.
Transmetalation: The intermediate formed undergoes transmetalation with organometallic reagents or boronic acids.
Reductive Elimination: The final step involves reductive elimination to form the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, alkyl halides, vinyl halides, organometallic reagents, and boronic acids. Typical conditions involve the use of solvents like toluene or THF, and the reactions are often carried out under inert atmospheres to prevent oxidation.
Major Products
The major products formed from these reactions are typically biaryl compounds, alkenes, and other carbon-carbon or carbon-heteroatom bonded structures. These products are valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Tetrakis(tri-o-tolylphosphine)palladium(0) has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and natural products.
Medicine: It plays a role in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of Tetrakis(tri-o-tolylphosphine)palladium(0) involves several key steps:
Oxidative Addition: The palladium(0) center reacts with an organic halide to form a palladium(II) complex.
Transmetalation: The palladium(II) complex undergoes transmetalation with an organometallic reagent or boronic acid.
Reductive Elimination: The final step involves reductive elimination to form the desired product and regenerate the palladium(0) catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): Similar in structure but uses triphenylphosphine ligands instead of tri-o-tolylphosphine.
Tetrakis(triphenylphosphine)platinum(0): A platinum analog with similar catalytic properties.
Tetrakis(triphenylphosphine)nickel(0): A nickel analog used in similar cross-coupling reactions.
Uniqueness
Tetrakis(tri-o-tolylphosphine)palladium(0) is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. The tri-o-tolylphosphine ligands provide steric and electronic properties that can be advantageous in certain reactions compared to other phosphine ligands.
Propiedades
Fórmula molecular |
C84H84P4Pd |
|---|---|
Peso molecular |
1323.9 g/mol |
Nombre IUPAC |
palladium;tris(2-methylphenyl)phosphane |
InChI |
InChI=1S/4C21H21P.Pd/c4*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h4*4-15H,1-3H3; |
Clave InChI |
ZVMUKASMEVIQJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea](/img/structure/B11927376.png)

![2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride](/img/structure/B11927390.png)
![4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid](/img/structure/B11927394.png)


![2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone](/img/structure/B11927414.png)
![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B11927437.png)

![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine](/img/structure/B11927461.png)


